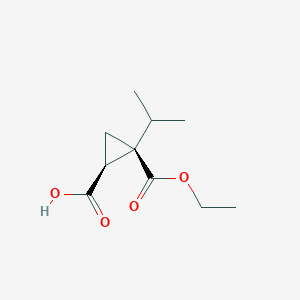

(1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step, and the mechanism of each reaction .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that connect the atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products of the reaction .Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, optical activity, and reactivity .科学的研究の応用

Synthesis and Polymerization

Novel Synthesis Approaches : A study by Zeuner, Angermann, and Moszner (2006) details the synthesis of novel 2-Vinylcyclopropane Phosphonic Acids, showcasing methods for esterification and silylation of phosphonic acid diesters, which are relevant to the chemical under discussion (Zeuner, Angermann, & Moszner, 2006).

Radical Polymerization : Moszner, Zeuner, and Rheinberger (1997) explored the radical polymerization of multifunctional 2-vinylcyclopropanes, synthesized by esterification of 1-methoxycarbonyl-2-vinylcyclopropane-1-carboxylic acid, leading to the creation of transparent crosslinked polymers (Moszner, Zeuner, & Rheinberger, 1997).

Biochemical Applications

Ethylene Precursor in Plants : Hoffman, Yang, and McKeon (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants. This showcases the compound's role in plant biochemistry and ethylene production (Hoffman, Yang, & McKeon, 1982).

Ethylene Biosynthesis : Pirrung, Dunlap, and Trinks (1989) detailed the synthesis of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, an analogue of the precursor to the plant growth hormone ethylene. This study highlights the compound's potential applications in affinity purification techniques and antibody generation (Pirrung, Dunlap, & Trinks, 1989).

Advanced Material Applications

Liquid Crystalline Properties : Alupei and Ritter (2002) synthesized new optically active 1,1-disubstituted 2-vinylcyclopropanes, showing the liquid crystalline properties of the synthesized monomers and their radical polymerization into liquid crystalline polymers (Alupei & Ritter, 2002).

Photopolymerization Reactivity : Catel et al. (2016) demonstrated the use of Bis(4-methoxybenzoyl)diethylgermane (BMDG) for the photopolymerization of various 1,1-disubstituted 2-vinylcyclopropanes, finding that certain monomers, including 1-ethoxycarbonyl-2-vinylcyclopropanecarboxylic acid, exhibited high reactivity (Catel et al., 2016).

作用機序

Safety and Hazards

特性

IUPAC Name |

(1S,2S)-2-ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-4-14-9(13)10(6(2)3)5-7(10)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t7-,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBFLHITHZBGRY-XCBNKYQSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C(=O)O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]1(C[C@@H]1C(=O)O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2466252.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2466253.png)

![2-(benzylsulfanyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole](/img/structure/B2466254.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2466259.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2466262.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B2466265.png)

![2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2466274.png)

![N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2466275.png)